3,5-Difluorotoluene Exhibits a Lower Internal Rotation Barrier (V6) than 2,6-Difluorotoluene, Influencing Molecular Dynamics
In a head-to-head theoretical and microwave spectroscopy study of six-fold symmetry internal rotation, 3,5-Difluorotoluene was found to have a lower torsional barrier (V6) for methyl group rotation compared to its 2,6-Difluorotoluene isomer [1].
| Evidence Dimension | Six-fold torsional barrier (V6) for methyl group internal rotation |
|---|---|
| Target Compound Data | V6 = 4.726 cm⁻¹ |
| Comparator Or Baseline | 2,6-Difluorotoluene; V6 = 6.281 cm⁻¹ |
| Quantified Difference | ~33% lower barrier (absolute difference of 1.555 cm⁻¹) |
| Conditions | Gas phase; theoretical calculation at the B3LYP/6-311++G(d,p) level of theory and microwave spectroscopy |
Why This Matters
The lower rotational barrier indicates different molecular flexibility and dynamics, which can affect solid-state packing, conformational preferences in solution, and binding interactions in supramolecular chemistry and drug design [1].
- [1] Nair, K. P. R., Jahn, M. K., Lesarri, A., & Grabow, J.-U. (2015). Six-fold-symmetry internal rotation in toluenes: the low barrier challenge of 2,6- and 3,5-difluorotoluene. Physical Chemistry Chemical Physics, 17(39), 26451-26456. View Source
